Atelopidtoxin

Description

Properties

CAS No. |

9061-57-8 |

|---|---|

Molecular Formula |

C16H24N8O12S |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

[(2S)-2-[(1'S,4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate |

InChI |

InChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)21(9)5-23(30)10(8)26)16(28,29)14(4-22(11)15)1-7(24(31)13(27)36-14)6(2-25)3-35-37(32,33)34/h6-9,25,28-31H,1-5H2,(H2,17,19)(H2,18,20)(H,32,33,34)/t6-,7+,8-,9-,14+,15-/m0/s1 |

InChI Key |

KRRJLHUVFILNLG-FKOGTDRGSA-N |

Isomeric SMILES |

C1[C@@H](N(C(=O)O[C@@]12CN3C(=N[C@H]4[C@H]5[C@]3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)[C@@H](CO)COS(=O)(=O)O |

Canonical SMILES |

C1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atelopidtoxin |

Origin of Product |

United States |

Foundational & Exploratory

Atelopidtoxin: A Technical Guide to a Potent Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atelopidtoxin, also known as Zetekitoxin AB, is a potent neurotoxin found in the skin of the Panamanian golden frog, Atelopus zeteki. As a member of the saxitoxin family of guanidinium alkaloids, it exerts its toxic effects through the high-affinity blockade of voltage-gated sodium channels, critical components in the generation and propagation of action potentials in excitable cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its structural elucidation and functional characterization are presented, along with a discussion of the ongoing challenges and strategies in its chemical synthesis. This document aims to serve as a valuable resource for researchers investigating ion channel modulators and professionals involved in the discovery and development of novel therapeutics.

Chemical Structure and Properties

This compound is a complex heterocyclic guanidinium alkaloid. Its structure is distinguished from its parent compound, saxitoxin, by the presence of a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[1]

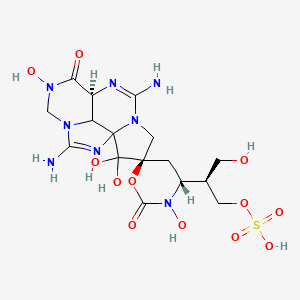

Chemical Structure

The chemical structure of this compound (Zetekitoxin AB) is presented below:

IUPAC Name: [(2S)-2-[(1'S,4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate[2]

Chemical Formula: C16H24N8O12S[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is noteworthy that due to the scarcity of the natural product, many of these properties are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 552.5 g/mol | [2] |

| Monoisotopic Mass | 552.12343940 Da | [2] |

| XlogP3-AA (Predicted) | -7.0 | [2] |

| Water Solubility | High (qualitative) | [1] |

| pKa (Predicted) | Due to the structural complexity and lack of experimental data, specific pKa values for this compound are not available. As a structural analog, the pKa values of saxitoxin's two guanidinium groups are 8.24 and 11.60, which can serve as an approximate reference. | |

| Appearance | Purified as a white, amorphous solid. |

Mechanism of Action: Potent Blockade of Voltage-Gated Sodium Channels

This compound is an exceptionally potent blocker of voltage-gated sodium channels (VGSCs). These transmembrane proteins are essential for the rising phase of the action potential in neurons and other excitable cells. By physically occluding the outer pore of the channel, this compound prevents the influx of sodium ions, thereby inhibiting nerve conduction and muscle contraction.

The interaction of this compound with the voltage-gated sodium channel is a high-affinity binding event. The guanidinium groups of the toxin are thought to interact with negatively charged amino acid residues within the channel's outer vestibule, effectively plugging the pore.

Caption: this compound binds to the outer pore of the VGSC, blocking Na+ influx.

Potency and Selectivity

This compound exhibits remarkable potency, with inhibitory concentrations (IC50) in the picomolar range for some VGSC subtypes. This makes it significantly more potent than its parent compound, saxitoxin.

| Sodium Channel Subtype | IC50 (pM) | Source |

| Rat Brain IIa (Nav1.2) | 6.1 | [1] |

| Rat Skeletal Muscle (Nav1.4) | 65 | [1] |

| Human Heart (Nav1.5) | 280 | [1] |

Toxicity

Consistent with its potent mechanism of action, this compound is an extremely toxic substance.

| Parameter | Value | Species | Route of Administration | Source |

| LD50 | 11 µg/kg | Mouse | Intraperitoneal |

Experimental Protocols

Structural Elucidation of this compound

The definitive structure of this compound was determined through a combination of purification from its natural source and advanced spectroscopic techniques.

4.1.1. Purification from Atelopus zeteki

-

Extraction: Skin secretions from A. zeteki are extracted with a dilute acetic acid solution.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography, typically using size-exclusion and reversed-phase high-performance liquid chromatography (HPLC).

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their toxicity (e.g., mouse bioassay) to track the active compound.

Caption: A simplified workflow for the purification of this compound.

4.1.2. Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one- and two-dimensional NMR experiments (1H, 13C, COSY, HSQC, HMBC) are conducted to elucidate the complex connectivity and stereochemistry of the molecule.

Functional Characterization: Voltage-Clamp Electrophysiology

The sodium channel blocking activity of this compound is quantified using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing specific subtypes of voltage-gated sodium channels.

-

Oocyte Preparation: Xenopus oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel α-subunit.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

This compound is applied to the bath at various concentrations, and the resulting inhibition of the sodium current is measured.

-

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound on VGSCs.

Chemical Synthesis

The total chemical synthesis of this compound has not yet been achieved. Its complex, highly functionalized, and stereochemically rich structure presents significant challenges to synthetic organic chemists. Key hurdles include the construction of the tricyclic guanidinium core and the stereoselective installation of the unique side chains. Research is ongoing to develop synthetic strategies to access this and related saxitoxin analogs, which would provide a renewable source for further biological investigation and potential therapeutic development.

Conclusion

This compound is a remarkable natural product with an intricate chemical structure and exceptionally potent biological activity. Its ability to block voltage-gated sodium channels with high affinity makes it a valuable tool for studying the structure and function of these important ion channels. While its toxicity precludes its direct use as a therapeutic, the study of this compound and its interactions with sodium channels can provide crucial insights for the design of novel, subtype-selective channel blockers for the treatment of a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias. The eventual total synthesis of this compound will undoubtedly open new avenues for research and drug discovery.

References

The Enigmatic Relationship and Nomenclature of Atelopidtoxin and Zetekitoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potent neurotoxin found in the Panamanian golden frog, Atelopus zeteki. Initially named Atelopidtoxin and later Zetekitoxin, this guanidinium alkaloid has been a subject of fascination and intense study due to its extreme toxicity and complex structure. This document will delve into the historical nomenclature, the definitive relationship between these two names, the intricate chemical structure of the primary toxic component, Zetekitoxin AB, and its mechanism of action as a highly potent voltage-gated sodium channel blocker. Furthermore, this guide will present available quantitative data in a structured format and outline the key experimental methodologies employed in its isolation, characterization, and toxicological assessment.

Introduction: A Toxin with a Dual Identity

In 1969, a potent, water-soluble guanidinium toxin was isolated from the skin of the Panamanian golden frog, Atelopus zeteki, and was aptly named "this compound".[1] Later, to signify its unique origin from this particular species, the toxin was renamed "Zetekitoxin".[2] It was discovered that the primary toxic component was a substance designated Zetekitoxin AB.[2] For over three decades, the precise chemical structure of Zetekitoxin AB remained a scientific puzzle, largely due to the endangered status of the frog, which limited the availability of the toxin for analysis.[3][4]

Nomenclature and Relationship: One and the Same

The terms this compound and Zetekitoxin refer to the same neurotoxin. "this compound" represents the initial discovery and naming, while "Zetekitoxin" is the more specific and currently accepted nomenclature in the scientific community. Zetekitoxin is a complex mixture of toxins, with Zetekitoxin AB being the most abundant and potent constituent.[2]

Chemical Structure of Zetekitoxin AB

The structural elucidation of Zetekitoxin AB was a significant breakthrough, achieved through advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[3][4] Zetekitoxin AB is a saxitoxin analog with a molecular formula of C₁₆H₂₅N₈O₁₂S.[1][3][4] Its intricate structure is characterized by several unique features:

-

A 1,2-oxazolidine ring-fused lactam : This is an unprecedented feature among saxitoxin analogs.[3][4][5]

These structural modifications are believed to contribute to its extraordinary potency.

Mechanism of Action: A Potent Sodium Channel Blocker

Zetekitoxin AB exerts its neurotoxic effects by acting as an extremely potent blocker of voltage-gated sodium channels.[3][4][6] These channels are crucial for the propagation of action potentials in excitable cells, such as neurons and muscle cells. By blocking these channels, Zetekitoxin AB effectively halts nerve impulse transmission, leading to paralysis and, at sufficient doses, death.

Quantitative Data

The following tables summarize the key quantitative data related to the toxicity and physicochemical properties of Zetekitoxin AB.

Table 1: Physicochemical Properties of Zetekitoxin AB

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₅N₈O₁₂S | [1][3][4] |

| Molar Mass | 552.47 g/mol | [6] |

| Monoisotopic Mass | 552.12343940 Da | [7][8] |

Table 2: Toxicity Data for Zetekitoxin AB

| Parameter | Species | Value | Reference(s) |

| LD₅₀ (i.p.) | Mouse | 11 µg/kg | [2][6] |

Table 3: In Vitro Potency of Zetekitoxin AB as a Sodium Channel Blocker

| Sodium Channel Subtype | Preparation | IC₅₀ Value | Potency vs. Saxitoxin | Reference(s) |

| Rat Brain IIa | Xenopus oocytes | 6.1 pM | ~160-fold more potent | [3][4] |

| Rat Skeletal Muscle | Xenopus oocytes | 65 pM | ~63-fold more potent | [3][4] |

| Human Heart | Xenopus oocytes | 280 pM | ~580-fold more potent | [3][4] |

Experimental Protocols

The following sections detail the methodologies cited for the isolation, characterization, and toxicological assessment of Zetekitoxin.

Isolation and Purification of Zetekitoxin AB

The protocol for isolating Zetekitoxin AB from the skin of Atelopus zeteki involved a multi-step purification process guided by mouse bioassay.[2][7]

-

Homogenization and Extraction : The frog skins were homogenized and extracted first with water and then with a 2:98 solution of acetic acid in water.[2][7]

-

Dialysis : The homogenate was dialyzed against water using a 30,000 Mᵣ cutoff membrane to remove larger molecules.[2][7]

-

Ultrafiltration : The dialysate was concentrated by evaporation and then ultrafiltered using a 10,000 Mᵣ cutoff membrane.[2][7]

-

Gel Filtration Chromatography (Step 1) : The concentrated filtrate was subjected to gel filtration chromatography on a Bio-Gel P-2 column, equilibrated with a pyridine/acetic acid/water solution (24:2:974, pH 6.2).[9]

-

Gel Filtration Chromatography (Step 2) : The toxic fraction from the first column was further purified on a TSK-gel G2000PW column with 0.05 M acetic acid as the eluent. The most toxic fraction represented pure Zetekitoxin AB.[7][10]

-

Purity Confirmation and Storage : The purity of the final sample was confirmed by TLC and ¹H NMR analysis. The purified Zetekitoxin AB was then lyophilized and stored at -80°C.[7][10]

Structural Elucidation by NMR and Mass Spectrometry

The chemical structure of Zetekitoxin AB was determined using high-resolution NMR and mass spectrometry techniques on a sample of approximately 0.3 mg.[3][4][7]

-

Mass Spectrometry :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Instrument : Varian Inova 600 spectrometer (600 MHz).[7][10]

-

Sample Preparation : Approximately 0.5 µmol of Zetekitoxin AB was dissolved in 0.4 ml of CD₃COOD/D₂O (4:96).[7][10]

-

Referencing : Spectra were referenced to internal CHD₂COOD (δ 2.06) and ¹³CD₃COOD (δ 22.4).[7][10]

-

Experiments : A suite of NMR experiments, including ¹H NMR and gradient Heteronuclear Multiple Bond Correlation (gHMBC), were performed to establish the connectivity and stereochemistry of the molecule.[7]

-

In Vivo Toxicity Assay (LD₅₀ Determination)

The median lethal dose (LD₅₀) of Zetekitoxin AB in mice was determined by intraperitoneal (i.p.) injection. While a specific detailed protocol for Zetekitoxin is not published, the general methodology for LD₅₀ determination in rodents involves the following steps:[11][12][13]

-

Animal Model : Mice are commonly used.[11]

-

Dose Administration : The toxin is administered in graduated doses to several groups of animals via the desired route (in this case, intraperitoneal).[14]

-

Observation : The animals are observed for a set period (e.g., 24 hours), and the number of mortalities in each dose group is recorded.[11][12]

-

LD₅₀ Calculation : Statistical methods, such as the Miller-Tainter method or Probit analysis, are used to calculate the dose that is lethal to 50% of the test population.[13]

In Vitro Potency Assay (IC₅₀ Determination)

The inhibitory concentration (IC₅₀) of Zetekitoxin AB on different voltage-gated sodium channel subtypes was determined using the Xenopus oocyte expression system coupled with two-electrode voltage clamp (TEVC) electrophysiology.[3][4]

-

Oocyte Preparation and Injection :

-

Electrophysiological Recording :

-

A two-electrode voltage clamp (TEVC) setup is used to control the membrane potential of the oocyte and record the resulting ion currents.[18]

-

The oocyte is held at a negative membrane potential (e.g., -100 mV).[7]

-

Sodium channel currents are elicited by a step depolarization protocol (e.g., a 70-ms step to 0 mV).[7]

-

-

Toxin Application and Data Analysis :

-

Zetekitoxin AB is added to the bath solution at various concentrations.

-

The inhibition of the sodium current at each toxin concentration is measured.

-

The IC₅₀ value, the concentration of toxin that causes 50% inhibition of the sodium current, is calculated by fitting the concentration-response data to a logistical equation.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conclusion

Zetekitoxin, initially known as this compound, stands as a testament to the chemical diversity and potency of natural toxins. Its unique chemical structure, particularly that of its major component Zetekitoxin AB, and its exceptionally high affinity for voltage-gated sodium channels make it a valuable tool for neurobiological research and a potential lead for the development of novel therapeutics. The elucidation of its structure after decades of mystery has paved the way for synthetic efforts and a deeper understanding of the structure-activity relationships of saxitoxin analogs. This guide provides a foundational resource for researchers and professionals working with or interested in this remarkable neurotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and pharmacology of skin toxins from the frog Atelopus zeteki (this compound: zetekitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic studies towards zetekitoxin AB: preparation of 4,5-epi-11-hydroxy-saxitoxinol [agris.fao.org]

- 6. Synthetic studies towards Zetekitoxin AB: preparation of 4,5-epi-11-hydroxy-saxitoxinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from the Panamanian frog, Atelopus zeteki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. enamine.net [enamine.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uoanbar.edu.iq [uoanbar.edu.iq]

- 15. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sodium channels from human brain RNA expressed in Xenopus oocytes. Basic electrophysiologic characteristics and their modification by diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Atelopidtoxin (Zetekitoxin AB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atelopidtoxin, identified as Zetekitoxin AB (ZTX), is a potent guanidinium alkaloid neurotoxin isolated from the Panamanian golden frog, Atelopus zeteki. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of ZTX, focusing on its mechanism of action, toxicity, and the experimental protocols required for its evaluation. ZTX is distinguished as an exceptionally potent blocker of voltage-gated sodium channels, exhibiting significantly higher affinity than its structural analog, saxitoxin.[1] This guide synthesizes available quantitative data, details essential experimental methodologies, and visualizes key processes to support further research and drug development efforts targeting voltage-gated sodium channels.

Introduction

Zetekitoxin AB (ZTX), initially referred to as this compound, is a complex, water-soluble toxin. Structurally, it is an analog of saxitoxin but possesses unique moieties, including a 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate group, contributing to its remarkable potency.[1] Early studies noted its profound physiological effects, including hypotension and ventricular fibrillation in animal models.[1] More recent investigations have elucidated its primary mechanism of action as a high-affinity antagonist of voltage-gated sodium channels (VGSCs), making it a valuable pharmacological tool and a potential lead for the development of novel therapeutics.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Zetekitoxin AB.

Table 1: Acute Toxicity of Zetekitoxin AB

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal (i.p.) | 11 µg/kg | [3] |

Table 2: In Vitro Inhibitory Activity of Zetekitoxin AB against Voltage-Gated Sodium Channels

| Channel Subtype | Expression System | IC50 (pM) | Comparison to Saxitoxin | Reference |

| Rat Brain IIa (Nav1.2) | Xenopus oocytes | 6.1 ± 0.4 | ~160-fold more potent | [1] |

| Rat Skeletal Muscle (Nav1.4) | Xenopus oocytes | 65 ± 10 | ~63-fold more potent | [1] |

| Human Heart (Nav1.5) | Xenopus oocytes | 280 ± 3 | ~580-fold more potent | [1] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Zetekitoxin AB exerts its potent neurotoxic effects by binding to the outer pore (Site 1) of voltage-gated sodium channels. This binding physically occludes the channel, preventing the influx of sodium ions that is essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. The blockade of these channels leads to a disruption of nerve conduction and muscle contraction, explaining the observed physiological effects of paralysis, hypotension, and cardiotoxicity. The significantly higher affinity of ZTX for various sodium channel isoforms compared to saxitoxin underscores its unique structural features and potent activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological screening of potent toxins like ZTX. The following are representative protocols for key experiments.

General Pharmacological Screening Workflow

A typical workflow for the pharmacological screening of a novel toxin involves a tiered approach, from broad toxicity assessment to specific mechanism-of-action studies.

Voltage-Gated Sodium Channel Inhibition Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This protocol is used to determine the IC50 of ZTX on specific VGSC subtypes expressed heterologously.

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from an adult female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours.

-

Inject oocytes with cRNA encoding the desired alpha and beta subunits of the voltage-gated sodium channel (e.g., 50 nL of a 1 ng/nL solution).

-

Incubate the injected oocytes for 2-7 days at 18°C in a modified Barth's solution (MBS) to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Using a TEVC amplifier, clamp the oocyte membrane potential at a holding potential of -80 mV to -100 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

-

Data Acquisition and Analysis:

-

Record baseline sodium currents in the absence of the toxin.

-

Perfuse the chamber with increasing concentrations of ZTX and record the resulting inhibition of the sodium current until a steady state is reached at each concentration.

-

Wash out the toxin to assess the reversibility of the block.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the ZTX concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Isolated Rabbit Ear Artery Vasoconstriction Assay

This ex vivo protocol assesses the effect of ZTX on vascular smooth muscle contraction.

-

Tissue Preparation:

-

Humanely euthanize a rabbit and dissect the central ear artery.

-

Cannulate the artery and perfuse with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) to remove blood.

-

Suspend the artery in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

-

Experimental Procedure:

-

Induce a submaximal contraction of the artery using a standard vasoconstrictor agent (e.g., norepinephrine, phenylephrine).

-

Once a stable contraction plateau is reached, add cumulative concentrations of ZTX to the organ bath.

-

Record changes in the contractile force using an isometric force transducer.

-

-

Data Analysis:

-

Express the relaxation or potentiation of contraction as a percentage of the initial pre-contracted tone.

-

Plot the concentration-response curve to determine the EC50 or IC50 for the vascular effect.

-

In Vivo Neuromuscular Transmission Assessment

This protocol evaluates the effect of ZTX on neuromuscular function in an anesthetized animal model (e.g., rat or mouse).

-

Animal Preparation:

-

Anesthetize the animal (e.g., with urethane or a similar long-acting anesthetic).

-

Surgically expose the sciatic nerve and the gastrocnemius muscle.

-

Attach the distal tendon of the muscle to a force transducer to record isometric contractions.

-

-

Stimulation and Recording:

-

Place stimulating electrodes on the sciatic nerve.

-

Deliver supramaximal electrical stimuli to the nerve to elicit muscle twitches or tetanic contractions.

-

Administer ZTX systemically (e.g., intravenously or intraperitoneally) and continuously record the muscle contractile force.

-

-

Data Analysis:

-

Measure the amplitude of the muscle contractions before and after ZTX administration.

-

Quantify the degree of neuromuscular blockade as the percentage reduction in contractile force.

-

Conclusion and Future Directions

The preliminary pharmacological screening of this compound (Zetekitoxin AB) has firmly established it as one of the most potent naturally occurring voltage-gated sodium channel blockers. Its high affinity and differential selectivity for various VGSC subtypes make it an invaluable molecular probe for studying the structure and function of these channels. The detailed experimental protocols provided in this guide offer a framework for further investigation into its complex pharmacology. Future research should focus on elucidating the precise binding interactions of ZTX with the sodium channel pore, exploring its potential as a therapeutic lead for conditions such as chronic pain, and investigating the structure-activity relationships of its unique chemical moieties to design even more selective and potent channel modulators. The scarcity of the natural toxin necessitates efforts in its total chemical synthesis to ensure a sustainable supply for ongoing research.

References

- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Zetekitoxin AB - Wikipedia [en.wikipedia.org]

Atelopidtoxin: A Novel Neurotoxin for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxin, also known as Zetekitoxin, is a potent neurotoxin isolated from the skin of the Panamanian golden frog, Atelopus zeteki.[1][2] This guanidinium alkaloid has garnered significant interest within the scientific community due to its highly specific and potent blockade of voltage-gated sodium channels (VGSCs), making it an invaluable tool for neurobiological research and a potential lead compound in drug discovery.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of key pathways and workflows.

Chemical and Physical Properties

This compound is a complex, heterocyclic molecule, and an analog of saxitoxin.[2] Its structure is characterized by the presence of a unique 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety.[2]

| Property | Value |

| Chemical Formula | C₁₆H₂₄N₈O₁₂S |

| Molecular Weight | 552.5 g/mol |

| PubChem CID | 76853098 |

Mechanism of Action

This compound exerts its neurotoxic effects by acting as a highly selective and reversible blocker of voltage-gated sodium channels.[4] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[5] By binding to site 1 of the α-subunit of the VGSC, this compound physically occludes the ion-conducting pore, thereby preventing the influx of sodium ions that is necessary for depolarization.[2][6] This blockade of sodium channels leads to the inhibition of nerve impulses and subsequent flaccid paralysis.[6] The toxin's high affinity and specificity make it a more potent inhibitor than its well-studied analog, saxitoxin, at several sodium channel isoforms.[2]

Quantitative Data

The potency of this compound has been quantified through toxicological and electrophysiological studies. The following tables summarize the key findings.

Table 1: In Vivo Toxicity of this compound

| Toxin | Animal Model | Route of Administration | LD₅₀ | Reference |

| Zetekitoxin AB | Mouse | Intraperitoneal (i.p.) | 11 µg/kg | [2] |

| Zetekitoxin C | Mouse | Intraperitoneal (i.p.) | 80 µg/kg | [2] |

Table 2: In Vitro Inhibitory Activity of Zetekitoxin AB on Voltage-Gated Sodium Channels

| Sodium Channel Subtype | Expression System | IC₅₀ | Fold Increase in Potency vs. Saxitoxin | Reference |

| Human Heart (hNaᵥ1.5) | Xenopus oocytes | 280 pM | ~580 | [2] |

| Rat Brain IIa (rNaᵥ1.2a) | Xenopus oocytes | 6.1 pM | ~160 | [2] |

| Rat Skeletal Muscle (rNaᵥ1.4) | Xenopus oocytes | 65 pM | ~63 | [2] |

Experimental Protocols

The following sections detail the methodologies for the isolation, toxicological evaluation, and electrophysiological characterization of this compound.

Isolation and Purification of Zetekitoxin AB from Atelopus zeteki

This protocol is based on the methods described in the literature for the purification of Zetekitoxin AB.[1][7]

Materials:

-

Skins from Atelopus zeteki

-

Methanol

-

Water (H₂O)

-

Acetic acid

-

Pyridine

-

Dialysis tubing (30,000 Mᵣ cutoff)

-

Ultrafiltration membrane (10,000 Mᵣ cutoff)

-

Bio-Gel P-2 gel filtration column

-

TSK-gel G2000PW gel filtration column

-

Homogenizer

-

Lyophilizer

-

Chromatography system

Procedure:

-

Extraction: The skins of A. zeteki are homogenized in water and subsequently extracted with a 2% acetic acid solution.[1]

-

Dialysis: The homogenate is dialyzed against water using a 30,000 Mᵣ cutoff membrane to remove larger molecules.[1]

-

Ultrafiltration: The dialysate is concentrated by evaporation and then ultrafiltered through a 10,000 Mᵣ cutoff membrane.[1]

-

Lyophilization: The filtrate is concentrated by lyophilization.[1]

-

Gel Filtration Chromatography (Bio-Gel P-2): The lyophilized powder is dissolved in water and applied to a Bio-Gel P-2 column equilibrated with a pyridine/acetic acid/water buffer (pH 6.2).[1] The toxic fractions are collected.

-

Gel Filtration Chromatography (TSK-gel G2000PW): The toxic fraction from the previous step is applied to a TSK-gel G2000PW column with 0.05 M acetic acid as the mobile phase. The most toxic fraction, corresponding to Zetekitoxin AB, is collected.[7]

-

Purity Confirmation: The purity of the isolated Zetekitoxin AB is confirmed by Thin-Layer Chromatography (TLC) and ¹H NMR analysis.[1]

Determination of LD₅₀ in Mice

This protocol outlines a general procedure for determining the median lethal dose (LD₅₀) of this compound in a mouse model, guided by mouse bioassay principles.[1][8][9]

Materials:

-

Purified this compound

-

Sterile saline solution (0.9% NaCl)

-

Mice (e.g., BALB/c strain)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal cages

-

Calibrated scale

Procedure:

-

Animal Acclimation: Mice are acclimated to the laboratory conditions for a specified period before the experiment.

-

Dose Preparation: A stock solution of this compound is prepared in sterile saline. Serial dilutions are made to obtain a range of doses.

-

Dosing: A modified "up-and-down" or "staircase" method is often employed to minimize the number of animals used.[8][10]

-

A single animal is injected intraperitoneally with a starting dose.

-

The animal is observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.[9]

-

If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

This process is continued for a predetermined number of animals.

-

-

Observation: Animals are closely monitored for clinical signs of toxicity, such as paralysis, respiratory distress, and lethargy.[6]

-

Data Analysis: The LD₅₀ value and its confidence limits are calculated from the observed mortality data using statistical methods like Probit analysis.[9]

Electrophysiological Analysis using Xenopus Oocytes

This protocol describes the use of the two-electrode voltage-clamp technique in Xenopus oocytes to determine the IC₅₀ of this compound on specific voltage-gated sodium channel subtypes.[2][11][12][13]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired sodium channel α-subunit

-

Collagenase solution

-

Recording solution (e.g., ND96)

-

This compound stock solution

-

Two-electrode voltage-clamp setup (amplifier, microelectrodes, data acquisition system)

Procedure:

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated by treatment with collagenase.[12]

-

cRNA Injection: The cRNA encoding the specific sodium channel subtype of interest is injected into the cytoplasm of the oocytes. The oocytes are then incubated to allow for protein expression.[11]

-

Two-Electrode Voltage-Clamp Recording:

-

An oocyte expressing the sodium channels is placed in a recording chamber and perfused with the recording solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[12]

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit sodium currents. A typical voltage protocol involves stepping the membrane potential to a range of depolarizing potentials.

-

-

Toxin Application: this compound is applied to the bath at various concentrations. The effect of the toxin on the peak sodium current is measured at each concentration.

-

Data Analysis: The peak sodium current at each toxin concentration is normalized to the control current (before toxin application). A concentration-response curve is generated, and the IC₅₀ value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of this compound.

Conclusion

This compound represents a powerful and highly specific tool for the investigation of voltage-gated sodium channels. Its remarkable potency and selectivity offer significant advantages for researchers in neuroscience, pharmacology, and toxicology. The detailed information and protocols provided in this guide are intended to facilitate further research into this fascinating neurotoxin and to unlock its full potential in both basic science and therapeutic development.

References

- 1. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Zetekitoxin AB, a Potent Voltage-Gated Sodium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saxitoxin - Wikipedia [en.wikipedia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

- 10. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ifsc.usp.br [ifsc.usp.br]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Atelopidtoxins from Frog Skin Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin of harlequin frogs (genus Atelopus) is a rich source of biologically active compounds, including a unique combination of endogenously produced cardiotoxic bufadienolides and neurotoxic guanidinium alkaloids, which are often sequestered.[1][2][3] Among the most potent of these neurotoxins are atelopidtoxins, such as zetekitoxin, which are analogs of saxitoxin.[4][5] These toxins are powerful blockers of voltage-gated sodium channels, making them valuable tools for neuroscience research and potential starting points for the development of novel therapeutics.[4][6] This document provides detailed protocols for the isolation and purification of atelopidtoxins from frog skin extracts.

Data Presentation

Toxin Classes in Atelopus Frogs

| Toxin Class | Specific Examples | Mechanism of Action | Source |

| Guanidinium Alkaloids | Atelopidtoxin (Zetekitoxin), Tetrodotoxin, Chiriquitoxin | Blockers of voltage-gated sodium channels | Likely sequestered from diet (e.g., symbiotic bacteria)[1][4] |

| Bufadienolides | Various | Cardiac glycosides; inhibitors of Na+/K+-ATPase | Endogenously synthesized[1][2] |

Reported Toxicity of Atelopidtoxins

| Toxin | Species | LD50 (mice) | Reference |

| This compound concentrate | Atelopus zeteki | 16 µg/kg | [7] |

| Zetekitoxin AB | Atelopus zeteki | Extremely potent; IC50 values in the picomolar to nanomolar range for various sodium channel subtypes.[4] | [4] |

Note: The LD50 is the dose required to kill 50% of a tested population and is a general indicator of acute toxicity.[8][9] A lower LD50 value indicates higher toxicity.[8][10]

Experimental Protocols

Protocol 1: Extraction of Toxins from Frog Skin

This protocol outlines two common methods for extracting toxins from Atelopus skin: a traditional solvent extraction and a non-destructive method.

Method A: Acidic Extraction for Guanidinium Alkaloids

This method is optimized for the extraction of water-soluble guanidinium alkaloids like atelopidtoxins.[1]

-

Tissue Preparation: Excise the skin from euthanized frogs. For a typical extraction, approximately 10g of wet skin may be used.[4] The skin can be used fresh or stored frozen at -20°C.[4]

-

Homogenization: Mince the skin and homogenize it in a 1% acetic acid solution (e.g., 10 mL of solution per gram of skin). Perform homogenization on ice to prevent degradation of the toxins.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully decant and collect the acidic supernatant, which contains the water-soluble toxins.

-

Lyophilization: Freeze-dry the supernatant to obtain a crude toxin powder. Store the lyophilized extract at -20°C or below.

Method B: Non-Destructive Toxin Extraction

This method uses a Transcutaneous Amphibian Stimulator (TAS) to induce the release of skin secretions without harming the frog, which is critical for research on endangered species.[11]

-

Frog Preparation: Rinse the dorsal skin of a live frog with deionized water to remove any debris.

-

Stimulation: Apply the TAS electrodes to the frog's skin. The device delivers mild electrical pulses that cause the poison glands to contract and release their contents.[11]

-

Secretion Collection: Collect the secreted alkaloids by rinsing the frog's back with a known volume of a suitable solvent (e.g., methanol or a buffered solution).

-

Extraction: The collected solution can then be subjected to an acid-base extraction to isolate the alkaloids.[11]

-

Storage: Store the resulting extract at -20°C.

Protocol 2: Purification of Atelopidtoxins

This protocol describes a general workflow for purifying atelopidtoxins from the crude extract using a combination of chromatographic techniques.[12][13][14][15]

-

Initial Cleanup: Gel Filtration Chromatography

-

Reconstitute the lyophilized crude extract in a minimal volume of the chromatography running buffer (e.g., 0.05 M acetic acid).

-

Apply the sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer.[12]

-

Elute the toxins with the running buffer, collecting fractions.

-

Monitor the fractions for toxicity using a suitable bioassay (e.g., mouse bioassay, though cell-based assays are preferable for ethical reasons) or by analytical methods like Thin Layer Chromatography (TLC).

-

-

Fraction Screening: Thin Layer Chromatography (TLC)

-

Spot a small amount of each fraction onto a TLC plate (e.g., silica gel).

-

Develop the plate using an appropriate solvent system (the exact system may require optimization).

-

Visualize the spots under UV light or by staining. For guanidinium alkaloids, the Weber reagent can be used, which turns red in the presence of these compounds.[1]

-

Pool the fractions that show the presence of the target toxins.

-

-

High-Resolution Separation: High-Performance Liquid Chromatography (HPLC)

-

Further purify the pooled active fractions using Reverse-Phase HPLC (RP-HPLC).[12][16]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed. The gradient will need to be optimized for the specific this compound.

-

Detection: Monitor the elution profile using a UV detector.

-

Collect the peaks corresponding to the atelopidtoxins.

-

-

Purity Assessment and Identification

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for this compound isolation and purification.

Signaling Pathway: this compound Blockade of Sodium Channels

Caption: Mechanism of this compound action on sodium channels.

References

- 1. A review of chemical defense in harlequin toads (Bufonidae: Atelopus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osf.io [osf.io]

- 4. pnas.org [pnas.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Neurotoxic Alkaloids: Saxitoxin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxin from skin of frogs of the genus Atelopus: differentiation from Dendrobatid toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Median lethal dose - Wikipedia [en.wikipedia.org]

- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 10. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]

- 11. collected.jcu.edu [collected.jcu.edu]

- 12. Fisheries and Aquatic Sciences [e-fas.org]

- 13. iipseries.org [iipseries.org]

- 14. jsmcentral.org [jsmcentral.org]

- 15. column-chromatography.com [column-chromatography.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection and Quantification of Atelopidtoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxins, also known as zetekitoxins, are potent neurotoxins isolated from the skin of Panamanian golden frogs of the genus Atelopus. Zetekitoxin AB, a prominent member of this toxin family, has been identified as a saxitoxin analog. These toxins exert their effects by acting as highly potent blockers of voltage-gated sodium channels, which are critical for nerve impulse transmission. The extreme potency of Zetekitoxin AB, reportedly hundreds of times more potent than saxitoxin on certain sodium channel subtypes, makes it a molecule of significant interest in neuroscience and pharmacology.

Due to the rarity of Atelopidtoxins, standardized analytical methods for their routine detection and quantification are not well-established. However, given that Zetekitoxin AB is a structural and functional analog of saxitoxin, established and validated methods for saxitoxin can be adapted for the analysis of Atelopidtoxins. This document provides detailed application notes and protocols based on established methods for saxitoxin and other related marine toxins, which can serve as a starting point for the development of validated assays for Atelopidtoxins.

Disclaimer: The following protocols are primarily based on methods developed for saxitoxin and related paralytic shellfish poisoning (PSP) toxins. While these methods provide a strong foundation for Atelopidtoxin analysis due to structural similarities, they must be thoroughly validated for specificity, sensitivity, accuracy, and precision with authentic this compound standards.

Toxin Profile: this compound (Zetekitoxin AB)

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅N₈O₁₂S | [1] |

| Molecular Weight | 552.5 g/mol | [1] |

| Monoisotopic Mass | 552.12343940 Da | [1] |

| Mechanism of Action | Potent voltage-gated sodium channel blocker | [2][3] |

| Reported IC₅₀ Values | 280 pM (human heart), 6.1 pM (rat brain IIa), 65 pM (rat skeletal muscle) | [2][3] |

Analytical Methods

Several analytical techniques can be adapted for the detection and quantification of Atelopidtoxins. The choice of method will depend on the required sensitivity, specificity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and selective quantification of toxins in complex matrices.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar guanidinium toxins like saxitoxin and its analogs.[5]

Experimental Protocol (Adapted from Saxitoxin Analysis in Shellfish)

a. Sample Preparation (Shellfish Tissue) [6][7]

-

Weigh 5.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.

-

Add 5.0 mL of 1% acetic acid in water.

-

Vortex mix vigorously for 2 minutes.

-

Place the tube in a boiling water bath for 5 minutes, then cool to room temperature.

-

Centrifuge at 4,500 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

For quantitative analysis, a standard addition method by spiking reference standards into toxin-free mussel extracts is recommended to compensate for matrix effects.[6]

b. Chromatographic Conditions (HILIC) [5]

-

HPLC System: Agilent 1290 Infinity LC or equivalent

-

Column: ZIC-HILIC, 5 µm, 150 x 4.6 mm

-

Mobile Phase A: 5 mM ammonium formate and 2 mM formic acid in 80:20 acetonitrile:water (v/v)

-

Mobile Phase B: 10 mM ammonium formate and 10 mM formic acid in water

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35°C

-

Gradient:

-

0-2 min: 95% A

-

2-10 min: Linear gradient to 50% A

-

10-12 min: Hold at 50% A

-

12.1-15 min: Return to 95% A (re-equilibration)

-

c. Mass Spectrometry Conditions (Triple Quadrupole) [5]

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Gas Temperature: 250°C

-

Gas Flow: 14 L/min

-

Nebulizer: 35 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: These transitions are for saxitoxin and would need to be optimized for this compound based on its fragmentation pattern. The precursor ion for this compound AB would be m/z 553.1 [M+H]⁺.[1]

-

Saxitoxin (STX): Precursor > Product 1, Product 2 (e.g., 300.1 > 282.1, 300.1 > 204.1)

-

This compound AB (ZTX): 553.1 > TBD (To Be Determined via infusion and fragmentation studies)

-

Quantitative Data Summary (for adapted Saxitoxin methods)

| Method | Matrix | LOD | LOQ | Linear Range | Recovery (%) | Reference |

| HPLC-MS/MS | Mussel Tissue | ~20 ng/g | ~60 ng/g | 0-25 ng/mL (in extract) | Not specified | [4] |

| HPLC-MS/MS | Shellfish | Not specified | Not specified | Not specified | Not specified | [5] |

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective screening method based on antigen-antibody recognition.[8] Commercially available ELISA kits for saxitoxin can be tested for cross-reactivity with this compound.

Experimental Protocol (Adapted from a commercial Saxitoxin ELISA kit) [7][9][10]

a. Sample Preparation

-

Water Samples: Freshwater samples may require preservation with a sample diluent to prevent adsorptive loss.[11] Seawater samples should be analyzed using standards prepared in a similar matrix.[12]

-

Shellfish Tissue (Methanol Extraction): [7]

-

Homogenize 1.0 g of mussel tissue.

-

Add 6 mL of 80% methanol in deionized water.

-

Mix using a Polytron or equivalent.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Collect the supernatant.

-

Re-extract the pellet with 2 mL of 80% methanol/water and centrifuge again.

-

Combine the supernatants and adjust the final volume to 10 mL with 80% methanol/water.

-

Filter the extract through a 0.45 µm filter.

-

Dilute the extract 1:100 with the provided sample diluent before analysis.

-

-

Blood Samples: [8]

-

Whole blood can be analyzed directly or after drying on a suitable microsampling device.

-

Follow the kit manufacturer's instructions for sample dilution.

-

b. ELISA Procedure (Competitive ELISA) [9][10]

-

Add 50 µL of standards, control, or prepared samples to the antibody-coated microtiter plate wells.

-

Add 50 µL of the enzyme-conjugated toxin solution to each well.

-

Add 50 µL of the anti-toxin antibody solution to each well.

-

Mix gently and incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

-

Wash the plate multiple times with the provided wash buffer.

-

Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature (e.g., 15-30 minutes).

-

Add 100 µL of the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the toxin concentration based on a standard curve.

Quantitative Data Summary (for adapted Saxitoxin ELISA methods)

| Method | Matrix | LOD | LOQ | Linear Range | Recovery (%) | Reference |

| ELISA | Human Whole Blood | 0.020 ng/mL | 0.060 ng/mL | 0.020 - 0.80 ng/mL | Within 20% of theoretical | [8] |

| ELISA | Dried Human Blood | 0.06 ng/mL | Not specified | 0.06 - 2.0 ng/mL | Within 20% of theoretical | [8] |

| ELISA | Water/Shellfish | 0.015 ng/mL | Not specified | ~0.02 - 0.4 ng/mL | Not specified | [7][9] |

Biosensor-Based Detection

Biosensors offer rapid and potentially portable detection of toxins. Aptamer-based and antibody-based biosensors have been developed for saxitoxin and could be adapted for this compound.[13][14][15][16]

Experimental Protocol (Conceptual, based on Aptamer-based Fluorescence Quenching) [13]

a. Principle

This method utilizes a fluorescently labeled aptamer that specifically binds to the target toxin. In the absence of the toxin, the aptamer's fluorescence is quenched by a material like graphene oxide (GO). When the toxin is present, the aptamer preferentially binds to it, causing a conformational change that releases it from the GO surface and restores fluorescence. The increase in fluorescence intensity is proportional to the toxin concentration.

b. Materials

-

Fluorescently labeled this compound-specific aptamer (to be developed and selected).

-

Graphene oxide (GO) suspension.

-

Fluorescence spectrophotometer or plate reader.

-

Appropriate buffer solution.

c. Procedure

-

Optimize the concentration of the fluorescently labeled aptamer and GO to achieve maximum fluorescence quenching.

-

Incubate the aptamer-GO complex with the sample containing the suspected this compound.

-

After a defined incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Quantify the this compound concentration by comparing the fluorescence signal to a standard curve prepared with known concentrations of the toxin.

Quantitative Data Summary (for adapted Saxitoxin Biosensor methods)

| Method | Matrix | LOD | LOQ | Linear Range | Recovery (%) | Reference |

| Aptasensor (Fluorescence) | Clam/Oyster | 0.098 µg/L | Not specified | 10 - 100,000 ng/L | 89.12 - 109.65 | [13] |

| Aptasensor (LSPR) | Mussel | 2.46 µg/L | Not specified | 5 - 10,000 µg/L | 96.13 - 116.05 | [15] |

| Aptasensor (EIS) | Mussel | 0.09 nM | Not specified | 0.5 - 100 nM | Not specified | [14][16] |

Visualizations

Signaling Pathway of this compound Action

Atelopidtoxins, like saxitoxin, are potent blockers of voltage-gated sodium channels (VGSCs).[2][3] These channels are essential for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. The toxin binds to site 1 of the VGSC, physically occluding the channel pore and preventing the influx of sodium ions.[3] This inhibition of sodium influx prevents membrane depolarization, thereby blocking nerve conduction and leading to paralysis.[2][17]

Caption: Mechanism of this compound neurotoxicity via voltage-gated sodium channel blockade.

Experimental Workflow: HPLC-MS/MS Analysis

The following diagram outlines the major steps involved in the analysis of this compound in a shellfish matrix using HPLC-MS/MS.

Caption: Workflow for HPLC-MS/MS analysis of this compound in shellfish.

Experimental Workflow: ELISA

This diagram illustrates the key stages of a competitive ELISA for this compound quantification.

Caption: General workflow for a competitive ELISA of this compound.

References

- 1. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 8. Quantification of saxitoxin in human blood by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nemi.gov [nemi.gov]

- 10. food.r-biopharm.com [food.r-biopharm.com]

- 11. goldstandarddiagnostics.us [goldstandarddiagnostics.us]

- 12. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 13. Rapid Detection of Saxitoxin Using a Nucleic Acid Aptamer Biosensor Based on Graphene Oxide as a Fluorescence Quencher - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Label-Free Detection of Saxitoxin with Field-Effect Device-Based Biosensor - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. sfu.ca [sfu.ca]

Application Notes and Protocols for the Analysis of Atelopidtoxins using HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxins are a group of potent neurotoxins, primarily found in the skin of frogs belonging to the Atelopus genus. These toxins, which include analogs of tetrodotoxin (TTX), pose a significant interest to researchers due to their specific mechanism of action, primarily the blockade of voltage-gated sodium channels. This property makes them valuable pharmacological tools and potential lead compounds in drug development, particularly for analgesics. The accurate detection and quantification of Atelopidtoxins in biological matrices are crucial for toxicological studies, pharmacological research, and quality control in drug discovery pipelines.

This document provides detailed application notes and protocols for the analysis of Atelopidtoxins using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a powerful and sensitive analytical technique for the identification and quantification of these complex molecules.[1][2] The methodologies described herein are based on established analytical principles for tetrodotoxin and its analogs, which serve as a reliable proxy for the broader class of Atelopidtoxins.

Experimental Workflow

The overall experimental workflow for the analysis of Atelopidtoxins from biological samples is depicted below. This process involves sample preparation, including extraction and clean-up, followed by instrumental analysis using HPLC-MS/MS, and subsequent data processing.

Signaling Pathway: Mechanism of Action

Atelopidtoxins, much like Tetrodotoxin, exert their potent neurotoxic effects by binding to and blocking the pore of voltage-gated sodium channels (VGSCs) on the extracellular side of excitable cell membranes. This blockade prevents the influx of sodium ions, which is essential for the rising phase of an action potential. Consequently, nerve impulse propagation and muscle contraction are inhibited.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Tetrodotoxin (TTX) and its common analogs, which can be used as a starting point for method development for other Atelopidtoxins.

Table 1: HPLC-MS/MS Parameters for Tetrodotoxin and Analogs

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 90% B to 50% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions and Retention Times for Tetrodotoxin and Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Tetrodotoxin (TTX) | 320.1 | 302.1 | 35 | ~ 4.5 |

| 320.1 | 162.1 | 45 | ||

| 4-epi-Tetrodotoxin | 320.1 | 302.1 | 35 | ~ 4.8 |

| 320.1 | 162.1 | 45 | ||

| 4,9-anhydro-Tetrodotoxin | 302.1 | 284.1 | 30 | ~ 5.2 |

| 302.1 | 162.1 | 40 | ||

| Deoxy-Tetrodotoxin | 304.1 | 286.1 | 35 | ~ 5.5 |

| 304.1 | 162.1 | 45 |

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol describes the extraction and clean-up of Atelopidtoxins from a biological tissue matrix.

Materials:

-

Biological tissue (e.g., frog skin, muscle)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Solid-Phase Extraction (SPE) manifold

-

SPE cartridges (e.g., C18, 500 mg)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Dichloromethane

-

Water (Milli-Q or equivalent)

-

15 mL polypropylene centrifuge tubes

-

Glass test tubes

Procedure:

-

Homogenization:

-

Weigh approximately 1 g of tissue and place it in a 15 mL centrifuge tube.

-

Add 5 mL of 1% acetic acid in methanol.

-

Homogenize the tissue for 2 minutes using a mechanical homogenizer.

-

-

Extraction:

-

Vortex the homogenate for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes at 4 °C.

-

Carefully collect the supernatant and transfer it to a clean 15 mL tube.

-

Repeat the extraction process on the pellet with another 5 mL of 1% acetic acid in methanol.

-

Combine the supernatants.

-

-

Liquid-Liquid Extraction (Defatting):

-

Add 5 mL of dichloromethane to the combined supernatant.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully remove and discard the lower dichloromethane layer.

-

Repeat the defatting step.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the toxins with 5 mL of 50% acetonitrile in water containing 0.1% formic acid.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the initial HPLC mobile phase (e.g., 90% acetonitrile, 10% water with 0.1% formic acid).

-

Vortex briefly and transfer to an HPLC vial for analysis.

-

Protocol 2: HPLC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared sample extracts.

Procedure:

-

System Equilibration:

-

Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions (90% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Sequence Setup:

-

Set up the analysis sequence in the instrument control software. Include blanks, calibration standards, quality control samples, and the unknown samples.

-

-

Injection and Data Acquisition:

-

Inject 5 µL of the reconstituted sample extract.

-

Start the data acquisition using the parameters specified in Table 1 and the MRM transitions from Table 2.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software (e.g., Sciex Analyst, MassHunter).

-

Identify the Atelopidtoxins based on their specific retention times and MRM transitions.

-

Quantify the identified toxins by comparing their peak areas to the calibration curve generated from the standards.

-

Conclusion

The combination of HPLC with tandem mass spectrometry provides a robust, sensitive, and specific method for the analysis of Atelopidtoxins in complex biological matrices. The detailed protocols and data presented in this application note offer a solid foundation for researchers to develop and validate their own analytical methods for these important neurotoxins. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly advantageous for retaining and separating these polar compounds.[3][4][5] Careful sample preparation is critical to minimize matrix effects and ensure accurate quantification. By following these guidelines, scientists can achieve reliable and reproducible results in their study of Atelopidtoxins for a variety of research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Application of Hydrophilic Interaction Liquid Chromatography Combined with Positive and Negative Ionization Mass Spectrometry for the Analysis of PSP Toxins - MedCrave online [medcraveonline.com]

Application Notes and Protocols for Studying Atelopidtoxin Effects using Electrophysiological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxins, such as Zetekitoxin AB, are potent neurotoxins isolated from the skin of Panamanian golden frogs of the genus Atelopus.[1][2] These toxins are of significant interest to the scientific community due to their high affinity and specificity for voltage-gated sodium channels, which are critical components of neuronal signaling.[1][2][3] Understanding the electrophysiological effects of Atelopidtoxins is crucial for elucidating their mechanism of action, for developing potential therapeutic applications, and for assessing their toxicological risk.

These application notes provide detailed protocols for studying the effects of Atelopidtoxins using key electrophysiological techniques: two-electrode voltage clamp (TEVC) in Xenopus oocytes, whole-cell patch clamp on cultured neurons, and microelectrode array (MEA) recordings on neuronal networks.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Atelopidtoxins, structurally related to saxitoxin, are potent blockers of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in excitable cells like neurons. By physically occluding the pore of the channel, Atelopidtoxins prevent this sodium influx, thereby inhibiting action potential generation and propagation. This leads to paralysis and, at sufficient doses, can be lethal.[1]

Below is a diagram illustrating the signaling pathway disruption caused by Atelopidtoxin.

References

- 1. Zetekitoxin AB - Wikipedia [en.wikipedia.org]

- 2. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: A potent sodium-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of zetekitoxin AB, a saxitoxin analog from the Panamanian golden frog Atelopus zeteki: a potent sodium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Patch-Clamp Analysis of Sodium Channel Block by Atelopidtoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atelopidtoxin, a potent neurotoxin isolated from the skin of the Panamanian golden frog (Atelopus zeteki), has garnered significant interest within the scientific community due to its highly specific and potent blockade of voltage-gated sodium channels (NaVs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets for drug discovery in therapeutic areas such as pain, epilepsy, and cardiac arrhythmias. Understanding the precise mechanism by which this compound interacts with and inhibits sodium channels is paramount for leveraging its properties for novel drug development. Patch-clamp electrophysiology remains the gold-standard technique for characterizing the activity of ion channels and the effects of pharmacological agents. These application notes provide a detailed overview and protocols for the analysis of sodium channel block by this compound using the patch-clamp technique.

Mechanism of Action

This compound is a potent inhibitor of voltage-gated sodium channels. While its exact binding site and mechanism are still under investigation, it is known to be significantly more potent than saxitoxin (STX), another well-known sodium channel blocker. The toxin is believed to physically occlude the pore of the sodium channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This blockade is state-dependent, with the toxin exhibiting different affinities for the resting, open, and inactivated states of the channel.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against various sodium channel subtypes using whole-cell patch-clamp recordings. The half-maximal inhibitory concentration (IC50) values demonstrate the toxin's high affinity and provide a basis for comparative analysis with other known sodium channel blockers.

| Sodium Channel Subtype | IC50 (pM) | Reference |

| NaV1.2 | 6.1 | [1] |

| NaV1.4 | 65 | [1] |

| NaV1.5 (TTX-r) | 280 | [1] |

Note: The data indicates that this compound is an exceptionally potent blocker of tetrodotoxin-sensitive (TTX-s) sodium channels (NaV1.2 and NaV1.4) and also exhibits significant activity against the tetrodotoxin-resistant (TTX-r) cardiac isoform (NaV1.5).

Experimental Protocols

Cell Culture and Preparation

Cell Lines: HEK-293 or CHO cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., NaV1.2, NaV1.4, NaV1.5) are recommended.

Culture Conditions:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells should be passaged every 2-3 days to maintain sub-confluent densities. For patch-clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording.

Solutions for Patch-Clamp Recording

External (Extracellular) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Intracellular/Pipette) Solution (in mM):

-

140 CsF (or CsCl)

-

10 NaCl

-

1 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with CsOH.

-

Adjust osmolarity to ~300 mOsm with sucrose.

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 1 µM) in the external solution.

-

Perform serial dilutions to obtain the desired final concentrations for dose-response analysis. It is crucial to use low-binding labware to prevent loss of the potent toxin.

Whole-Cell Voltage-Clamp Protocol

Equipment:

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope with appropriate optics.

-

Micromanipulator.

-

Perfusion system for solution exchange.

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

Recording Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Approach a target cell with the patch pipette and apply slight positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

-

Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.

Voltage Protocol for Tonic Block:

-

Hold the cell at a holding potential of -100 mV.

-

Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a sodium current.

-

Repeat the test pulse at a low frequency (e.g., 0.1 Hz) to monitor the baseline current.

-

Perfuse the cell with increasing concentrations of this compound.

-

Record the steady-state block at each concentration.

Voltage Protocol for Use-Dependent Block:

-

Hold the cell at a holding potential of -100 mV.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 10 Hz).

-

Compare the reduction in peak current during the pulse train in the absence and presence of this compound to assess use-dependency.

Data Analysis

Tonic Block:

-

Measure the peak sodium current amplitude in the absence (I_control) and presence (I_toxin) of this compound.

-

Calculate the percentage of block: % Block = (1 - (I_toxin / I_control)) * 100.

-

Plot the percentage of block against the logarithm of the this compound concentration.

-

Fit the data to the Hill equation to determine the IC50 value.

Use-Dependent Block:

-

Normalize the peak current of each pulse in the train to the peak current of the first pulse.

-

Compare the rate and extent of current decline during the pulse train in control and toxin conditions.

Visualizations

Signaling Pathway of Sodium Channel Blockade

References

Application Notes and Protocols for In Vivo Atelopidtoxin Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction